molecular formula C7H14ClNO2 B15050598 rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride

rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride

Cat. No.: B15050598
M. Wt: 179.64 g/mol
InChI Key: JNUUERYDXCIDFS-LBZPYWGZSA-N
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Description

rac-(2S,3aS,6aS)-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride is a chiral bicyclic compound featuring a fused furopyrrole ring system with a hydroxymethyl (-CH2OH) substituent. The stereochemistry (2S,3aS,6aS) defines its three-dimensional arrangement, while the hydrochloride salt enhances its stability and solubility. This compound is structurally related to bioactive molecules, particularly in pharmaceutical intermediates, where its rigid bicyclic framework and polar functional groups may influence receptor binding or metabolic properties .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

[(2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-4-6-1-5-2-8-3-7(5)10-6;/h5-9H,1-4H2;1H/t5-,6-,7+;/m0./s1

InChI Key

JNUUERYDXCIDFS-LBZPYWGZSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2O[C@@H]1CO.Cl

Canonical SMILES

C1C2CNCC2OC1CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an amine in the presence of a catalyst, followed by cyclization to form the furo[2,3-c]pyrrol ring system . The reaction conditions often include the use of solvents such as water or organic solvents, and catalysts like iron(III) chloride or other metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Furopyrrole Family

a) (3aS,6aS)-tert-Butyl Tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (79)
  • Key Differences :
    • The furopyrrole ring system is fused at positions [3,2-b] instead of [2,3-c], altering ring strain and electronic distribution.
    • A tert-butyl carbamate (-COOtBu) replaces the hydroxymethyl group, increasing lipophilicity and steric bulk.
  • Physicochemical Properties :
    • Melting point: 83–85°C; [α]20D = +10.8 (CH2Cl2).
    • Higher stability due to carbamate protection but lower polarity compared to the target compound .
b) Racemic-(3S,3aS,6aS)-3-Methylhexahydro-2H-furo[2,3-c]pyrrole Hydrochloride
  • Key Differences: A methyl (-CH3) group replaces the hydroxymethyl (-CH2OH) substituent. Molecular weight: 163.65 g/mol (vs. ~179.6 g/mol for the target compound, assuming C8H14ClNO).
  • Functional Impact :
    • Reduced hydrogen-bonding capacity due to the lack of a hydroxyl group, likely decreasing aqueous solubility.
    • Increased lipophilicity may enhance membrane permeability .
c) (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanethiol Hydrochloride
  • Key Differences: A thiol (-SH) group replaces the hydroxyl (-OH) in the target compound. Molecular formula: C8H16ClNS (vs. C8H14ClNO), introducing sulfur’s electronegativity and redox sensitivity.
  • Functional Impact: Thiol groups are prone to oxidation (forming disulfides) and may interact with metal ions or enzymes.

Functional Group Variations in Heterocyclic Derivatives

a) (3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrol-2-one Hydrochloride (36b)
  • Key Differences :
    • A lactone (cyclic ketone) replaces the hydroxymethyl group.
  • Functional Impact :
    • Enhanced electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles.
    • Susceptibility to hydrolysis under acidic/basic conditions compared to the stable hydroxymethyl group .
b) (3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole Hydrochloride
  • Key Differences :
    • A trifluoromethyl (-CF3) group introduces strong electron-withdrawing effects.
  • Reduced solubility in aqueous media compared to the hydroxymethyl derivative .

Comparative Data Table

Compound Name Molecular Formula M.W. (g/mol) Key Functional Groups Solubility/Stability
rac-(2S,3aS,6aS)-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride C8H14ClNO ~179.6 -CH2OH, HCl salt High solubility (HCl salt)
Racemic-(3S,3aS,6aS)-3-Methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride C7H14ClNO 163.65 -CH3, HCl salt Stable at RT
(3aS,6aS)-tert-Butyl Tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (79) C12H21NO3 227.30 -COOtBu Lipophilic, m.p. 83–85°C
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride C8H16ClNS 193.73 -SH, HCl salt Oxidation-sensitive

Q & A

(Basic) What are the recommended laboratory handling and safety protocols for this compound?

Methodological Answer:

  • Exposure Control: Use fume hoods for synthesis/purification steps to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Implement time-weighted average (TWA) monitoring for prolonged exposure .
  • First Aid: For accidental inhalation, move to fresh air and administer oxygen if breathing is labored. For skin contact, wash immediately with water for ≥15 minutes. Always consult safety data sheets (SDS) for compound-specific protocols .
  • Waste Disposal: Follow hazardous waste regulations (e.g., EU REACH, TSCA) for disposal. Avoid aqueous release due to potential aquatic toxicity .

(Advanced) How can researchers verify the stereochemical purity of this compound?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary-phase HPLC with polar organic mobile phases (e.g., hexane/isopropanol) to separate enantiomers. Validate resolution using reference standards .
  • NMR Spectroscopy: Employ 1H^{1}\text{H}-1H^{1}\text{H} NOESY or chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish diastereomeric interactions in the furo-pyrrolidine core .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water mixtures) .

(Basic) What experimental approaches assess stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV, tracking peak area loss or new impurity peaks .
  • Kinetic Analysis: Calculate degradation rate constants (kk) using first-order kinetics. Correlate Arrhenius plots (lnkk vs. 1/T) to predict shelf-life at room temperature .

(Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293) and assay conditions (e.g., ATP levels for cytotoxicity). Control for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves: Perform 8-point serial dilutions to calculate IC50_{50} values. Compare Hill slopes to identify non-specific binding or off-target effects .
  • Meta-Analysis: Apply statistical tools (e.g., Cochrane Review) to aggregate literature data, adjusting for batch variability or methodological biases .

(Basic) What methodologies determine solubility in different solvents?

Methodological Answer:

  • Shake-Flask Method: Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C. Filter and quantify supernatant concentration via HPLC with a calibrated standard curve .
  • Thermodynamic Modeling: Use Hansen solubility parameters to predict miscibility. Correlate experimental data with computational predictions (e.g., COSMO-RS) .

(Advanced) How to apply factorial design to optimize synthesis?

Methodological Answer:

  • DOE Setup: Vary factors like catalyst loading (5–20 mol%), temperature (60–100°C), and reaction time (12–48 hrs). Use a 23^3 factorial design to identify interactions .
  • Response Surface Methodology (RSM): Optimize yield and enantiomeric excess (ee) using central composite design. Validate with ANOVA to confirm significance of factors .

(Basic) Which analytical techniques confirm molecular structure and impurities?

Methodological Answer:

  • High-Resolution MS: Confirm molecular ion ([M+H]+^+) with ≤2 ppm mass accuracy. Identify impurities via isotopic patterns or adduct formation .
  • FT-IR Spectroscopy: Detect functional groups (e.g., hydroxyl, furo-pyrrolidine rings) by comparing peaks to reference spectra .

(Advanced) How to develop a chromatographic method for complex matrices?

Methodological Answer:

  • Column Screening: Test C18, HILIC, and phenyl-hexyl columns with gradient elution (0.1% formic acid in acetonitrile/water). Optimize for peak symmetry (As ≤1.5) .
  • Matrix Effects: Spike the compound into biological fluids (e.g., plasma). Use post-column infusion to assess ion suppression/enhancement in LC-MS .

(Advanced) Strategies to elucidate metabolic pathways in vitro?

Methodological Answer:

  • Microsomal Incubations: Incubate with human liver microsomes (HLM) + NADPH. Identify phase I metabolites via LC-QTOF-MS/MS using data-dependent acquisition (DDA) .
  • Reactive Intermediate Trapping: Add glutathione (GSH) to detect electrophilic metabolites. Monitor GSH adducts via neutral loss scanning (m/z 129) .

(Advanced) Integrate computational modeling with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy in water/octanol to predict logP. Validate with experimental shake-flask measurements .
  • QSAR Models: Train models using descriptors (e.g., topological polar surface area) to forecast permeability or receptor binding affinity .

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